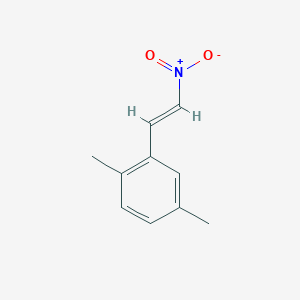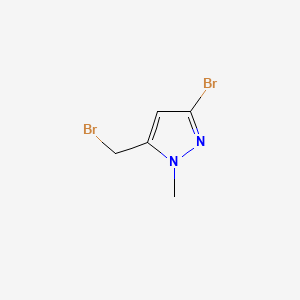![molecular formula C10H6F6O B13610346 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H7F3O2 It is a trifluoromethyl ketone, characterized by the presence of both trifluoromethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of trifluoromethyl ketones with appropriate phenyl derivatives. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its neuroprotective effects, where it modulates pathways involved in apoptosis and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but lacks the additional trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position and structure of the phenyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with different functional groups and properties.
Uniqueness
1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one is unique due to the presence of both trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H6F6O |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-4-2-1-3-6(7)5-8(17)10(14,15)16/h1-4H,5H2 |
Clave InChI |
VEQLCCSDEZZEAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



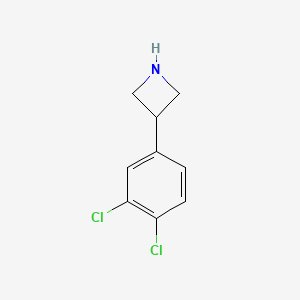
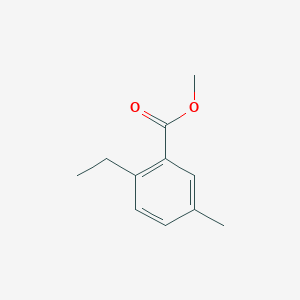

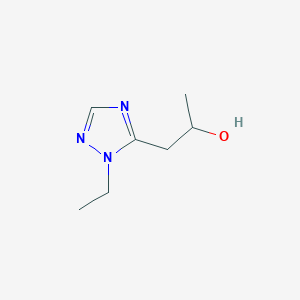
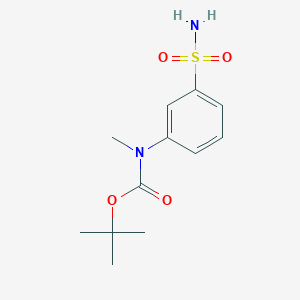
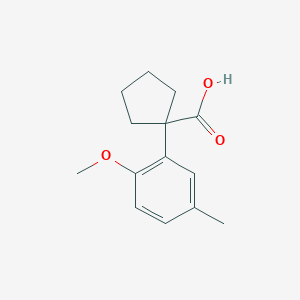
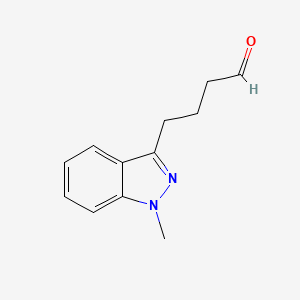


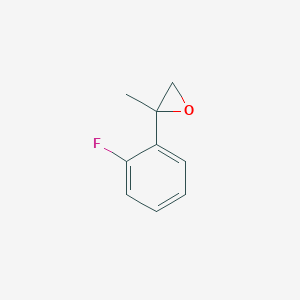
![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
